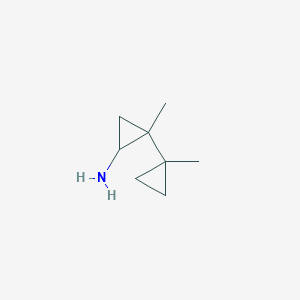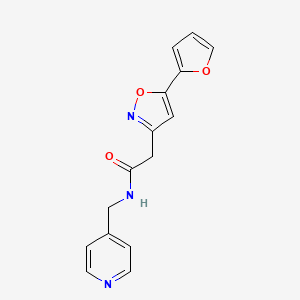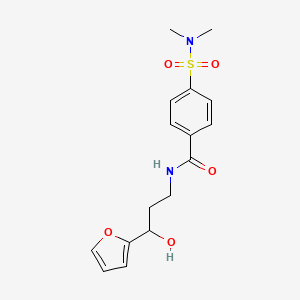![molecular formula C10H7BrN2O2S2 B2881585 2-[(5-Bromothiophene-2-carbonyl)amino]thiophene-3-carboxamide CAS No. 864940-75-0](/img/structure/B2881585.png)
2-[(5-Bromothiophene-2-carbonyl)amino]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of BTCA includes a bromothiophene moiety attached to a thiophene carboxamide moiety. The bromothiophene part of the molecule could potentially undergo various reactions due to the presence of the bromine atom, which is a good leaving group.Physical And Chemical Properties Analysis
BTCA has a molecular weight of 331.2. The physical and chemical properties of the related compound 5-Bromo-2-thiophenecarboxaldehyde include a molecular weight of 191.046, a refractive index of 1.637, a boiling point of 105-107 °C at 11 mmHg, and a density of 1.607 g/mL at 25 °C .Scientific Research Applications
Synthesis and Physical Properties
Research has demonstrated the synthesis of pyrazole-thiophene-based amide derivatives, including 2-[(5-Bromothiophene-2-carbonyl)amino]thiophene-3-carboxamide, and explored their structural features and nonlinear optical properties. These compounds exhibit significant non-linear optical (NLO) responses, making them promising candidates for applications in optical devices and materials science (Kanwal et al., 2022). Furthermore, Density Functional Theory (DFT) calculations have been used to investigate the electronic structure and predict the NMR data of these compounds, providing insights into their stability and chemical reactivity.
Spasmolytic Activity
Another study focused on the synthesis of thiophene-based derivatives, revealing their potentially good spasmolytic effects. These findings suggest applications in the development of new therapeutic agents, particularly in treating conditions that benefit from spasmolytic activity (Rasool et al., 2020).
Electronic and Nonlinear Optical Properties
Further investigations into 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides synthesized via Suzuki cross-coupling reactions highlighted their electronic and nonlinear optical properties. These studies emphasize the impact of substituents on the NLO behavior and electronic delocalization, suggesting these compounds' utility in developing new electronic materials and devices (Ahmad et al., 2021).
Environmental Applications
Research on the environmental-friendly synthesis of 2-Thiophenecarboxylic acid from thiophene through various reactions, including bromination and Grignard reaction, showcases an approach to synthesizing thiophene derivatives in an eco-friendly manner. This methodology could have implications for the sustainable production of chemicals and materials (Hai, 2007).
Organic Photovoltaics
A study on the covalent modification of single-wall carbon nanotubes by thiophene for use in organic photovoltaic cells indicates the potential of thiophene derivatives in enhancing the efficiency of solar cells. The modified carbon nanotubes showed improved dispersion in organic solvents and increased power conversion efficiency in polymer–fullerene photovoltaic cells (Stylianakis et al., 2010).
Future Directions
properties
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2S2/c11-7-2-1-6(17-7)9(15)13-10-5(8(12)14)3-4-16-10/h1-4H,(H2,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSJCLXDTDSCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)N)NC(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2881506.png)
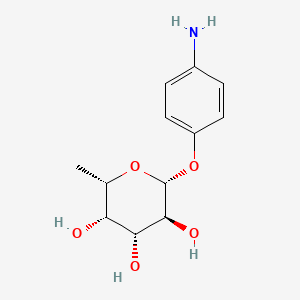
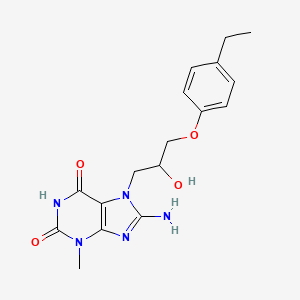
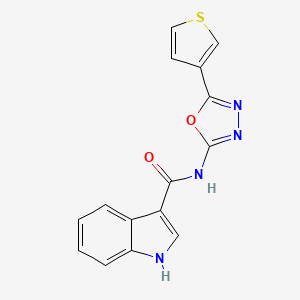

![N-(3-cyanothiolan-3-yl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B2881515.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]acetamide](/img/structure/B2881516.png)
